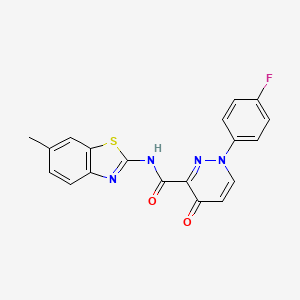![molecular formula C19H15N5O3 B11375558 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11375558.png)
N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE is a chemical compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized by reacting appropriate hydrazine derivatives with 2-cyanopyridine under reflux conditions in the presence of a base such as sodium ethoxide.
Hydroxylation and Phenylation: The hydroxylation of the triazolopyrimidine core is achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate. Phenylation is carried out using phenylboronic acid in the presence of a palladium catalyst.
Methoxylation and Benzamide Formation: The methoxylation of the compound is performed using methanol and a strong acid like sulfuric acid. The final step involves the formation of the benzamide group by reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone-like structures.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and benzamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone-like derivatives.
Reduction: Dihydro triazolopyrimidine derivatives.
Substitution: Substituted benzamides and triazolopyrimidines.
Scientific Research Applications
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE involves its interaction with molecular targets such as kinases and receptors. The compound inhibits the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. The presence of the hydroxyl, phenyl, and methoxybenzamide groups contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N5O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N5O3/c1-27-14-9-7-13(8-10-14)17(26)21-18-22-19-20-15(11-16(25)24(19)23-18)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22,23,26) |
InChI Key |
VLWCTWGKJXOCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375475.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B11375476.png)
![5-({4-[(cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11375508.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375525.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11375531.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide](/img/structure/B11375534.png)
![N-(3-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375538.png)


![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11375559.png)
![3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375565.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375566.png)
![Ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11375569.png)
